Anti-Inflammatory Potency: 3a Exhibits 37.2% Oral Protection vs. 68.6% for 3l, Defining the Lower Boundary of the SAR Range
In the carrageenan-induced rat paw edema model at 50 mg/kg oral dose, the target compound 3a produced 37.2% protection at 2 h post-administration, whereas the 4,6-dimethylbenzothiazole-substituted analog 3l achieved 68.6% protection under identical conditions [1]. Indomethacin, the reference standard, gave 69.8% protection. At 3.5 h oral, 3a provided 48.8% protection vs. 74.1% for 3l and 53.9% for indomethacin. By intraperitoneal administration, 3a reached 55.8% protection at 2 h vs. 70.6% for 3l [1]. This 1.8- to 1.5-fold potency deficit establishes 3a as the minimally active baseline in the series, making it indispensable for distinguishing on-target anti-inflammatory effects from non-specific activity in phenotypic screens.
| Evidence Dimension | Percentage protection against carrageenan-induced paw edema (oral, 2 h) |
|---|---|
| Target Compound Data | 37.2% protection (paw edema 0.54 ± 0.027 mL vs. control 0.86 mL) |
| Comparator Or Baseline | 3l (4,6-dimethylbenzothiazole analog): 68.6% protection; Indomethacin: 69.8% protection |
| Quantified Difference | 3l is 1.84-fold more potent than 3a; Indomethacin is 1.88-fold more potent than 3a |
| Conditions | Sprague-Dawley rats, 50 mg/kg oral dose, carrageenan-induced paw edema model |
Why This Matters
The wide dynamic range between 3a and substituted analogs enables precise SAR calibration; procurement of 3a alongside 3l provides a built-in assay window for distinguishing target engagement from non-specific anti-inflammatory effects.
- [1] Laddha, S.S.; Wadodkar, S.G.; Meghal, S.K. Studies on some biologically active substituted 4(3H)-quinazolinones. Part 1. Synthesis, characterization and anti-inflammatory-antimicrobial activity of 6,8-disubstituted 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones. Arkivoc 2006, (xi), 1–20. View Source
